molecular formula C21H22N4O4 B2606237 2-[1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one CAS No. 2380185-21-5

2-[1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one

Cat. No. B2606237
CAS RN: 2380185-21-5
M. Wt: 394.431
InChI Key: FQPVPRVGNPJZJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Van Leusen Oxazole Synthesis

    • The reaction proceeds through the generation of α-iodo acetophenones, followed by Kornblum oxidation to phenylglyoxals, condensation to imines, and a decarboxylation/annulation/oxidation sequence .
  • Direct Arylation

    • Regioselectivity depends on the choice of solvent: C-5 arylation is preferred in polar solvents, while C-2 arylation is favored in nonpolar solvents .
  • Other Methods

    • One-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids allows the preparation of 4,5-disubstituted oxazoles .
    • An MCM-41-immobilized phosphine-gold (I) complex enables a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms to provide 2,5-disubstituted oxazoles .

Molecular Structure Analysis

The molecular formula of the compound is C~15~H~19~BrN~2~O~5~S , with an average mass of 409.438 Da . The structure consists of the described core and substituents.

properties

IUPAC Name

2-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-13-17(14(2)29-23-13)10-21(27)24-11-15(12-24)25-20(26)9-8-18(22-25)16-6-4-5-7-19(16)28-3/h4-9,15H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPVPRVGNPJZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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